Cas no 869682-02-0 (1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)-)

1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)-
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- InChI Key: JNFRPDDWUFDMJO-JQWIXIFHSA-N
1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | PH017956-500mg |
869682-02-0 | 500mg |
¥2326.63 | 2023-09-15 |
1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)- Related Literature
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Additional information on 1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)-
Introduction to 1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)- and Its Significance in Modern Chemical Biology
The compound with the CAS number 869682-02-0, known as 1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S), represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of derivatives that have garnered significant attention due to their unique structural features and potential biological activities. The presence of a pyrrolidine core, flanked by ester and carboxylic acid functionalities, combined with a 2,5-difluorophenoxyl group and a tert-butyl ester moiety, endows it with a complex chemical profile that is both intriguing and promising for further exploration.
In recent years, the field of chemical biology has seen remarkable advancements in the development of novel scaffolds for drug discovery. Among these, pyrrolidine derivatives have emerged as a privileged class of compounds due to their ability to mimic natural products and interact with biological targets in diverse ways. The specific configuration of the stereocenters at the (2S,4S) positions further enhances the molecular complexity and specificity of this compound. Such stereochemical features are often critical in determining the binding affinity and selectivity of molecules towards biological receptors.
The 2,5-difluorophenoxy group is another key feature that contributes to the unique properties of this compound. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and electronic properties of molecules. In this context, the introduction of fluorine at the 2- and 5-positions of the phenyl ring introduces electron-withdrawing effects that can influence the overall reactivity and binding characteristics of the molecule. This modification is particularly relevant in medicinal chemistry where subtle changes in electronic distribution can lead to significant improvements in drug-like properties.
The tert-butyl ester group at the 1-position serves multiple purposes. On one hand, it provides steric hindrance that can enhance binding interactions by occupying favorable spatial orientations within a biological target. On the other hand, esters are known to be amenable to hydrolysis under certain conditions, which can be exploited for prodrug strategies or controlled release mechanisms. The presence of this group also adds to the molecular weight and lipophilicity profile of the compound, which are important parameters in drug design.
Recent studies have highlighted the potential applications of pyrrolidine derivatives in various therapeutic areas. For instance, modifications of the pyrrolidine core have been explored in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and protease inhibitors. The compound under discussion shares structural similarities with several known bioactive molecules that have demonstrated efficacy in preclinical models. This suggests that it may possess untapped pharmacological potential that warrants further investigation.
The synthesis of this compound presents an interesting challenge due to its complex stereochemistry and functional groups. Advanced synthetic methodologies are required to achieve high enantiomeric purity and yield. Techniques such as asymmetric hydrogenation or chiral resolution methods are likely employed to establish the desired (2S,4S) configuration. The synthesis also involves careful handling of fluorinated intermediates to ensure regioselectivity and minimize unwanted side reactions.
In terms of biological activity, preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to human health conditions. However, comprehensive pharmacological profiling is necessary to fully elucidate its mechanism of action and therapeutic potential. In vitro assays using cell-based models or enzyme kinetic studies could provide valuable insights into its biological efficacy.
The use of computational chemistry tools has become indispensable in modern drug discovery pipelines. Molecular modeling techniques can be employed to predict how this compound interacts with potential biological targets at an atomic level. These simulations can help identify key binding pockets and optimize lead structures for improved potency and selectivity before experimental validation.
Given its structural complexity and promising features,1,2-Pyrrolidinedicarboxylic acid, 4-(2,5-difluorophenoxy)-,1-(1,1-dimethylethyl) ester,(2S,4S)- holds significant promise as a building block for future drug candidates or as a tool compound for biochemical research. Its unique combination of functional groups makes it an attractive candidate for further exploration by medicinal chemists seeking novel therapeutic agents.
The development of new methodologies for synthesizing complex molecules like this one is also crucial for advancing chemical biology research. Innovations in synthetic chemistry not only facilitate access to novel compounds but also contribute to our fundamental understanding of structure-activity relationships in biological systems.
In conclusion,CAS number 869682-02-0 represents a structurally intricate yet biologically relevant molecule with substantial potential applications across multiple domains including drug discovery,biochemical research,and materials science. Its unique combination of stereochemical features,functional groups,and physicochemical properties positions it as an exciting subject for future investigations aimed at unlocking new therapeutic possibilities.
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